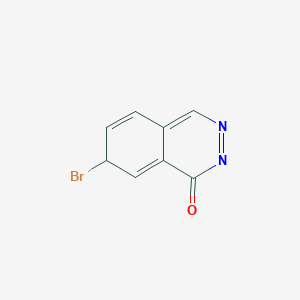

7-bromo-7H-phthalazin-1-one

Description

Overview of Phthalazinone Scaffold Significance in Chemical and Biological Research

The phthalazinone scaffold is a nitrogen-rich heterocyclic system that has garnered substantial interest in both synthetic and medicinal chemistry. nih.govnih.gov This fused heterocycle is a common structural feature in many bioactive compounds, making it a valuable framework for the design and development of new therapeutic agents. nih.govnih.gov The versatility of the phthalazinone nucleus allows for the introduction of various functional groups, leading to a wide array of derivatives with diverse biological activities. researchgate.net

The pharmacological importance of phthalazinone derivatives is extensive, with research demonstrating activities such as anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net For instance, they have been investigated as inhibitors of various enzymes and receptors, including poly(ADP-ribose)polymerase-1 (PARP), vascular endothelial growth factor receptors (VEGFR), and DNA topoisomerases. nih.govbenthamdirect.comtandfonline.com The established presence of phthalazinone-based drugs like Azelastine (an antiallergic and antihistaminic agent) underscores the therapeutic potential of this chemical scaffold. tandfonline.comjst.go.jp The continuous exploration of phthalazinone chemistry highlights its role as an exciting lead structure for the creation of novel and effective pharmaceuticals. researchgate.net

Importance of Halogenated Heterocycles in Synthetic Strategy and Molecular Design

Heterocyclic compounds, organic molecules containing at least one non-carbon atom in a ring, are fundamental in the metabolism of living cells and are prevalent in natural products and synthetic drugs. sigmaaldrich.comnih.gov The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into these structures creates halogenated heterocycles, a class of compounds with enhanced utility in synthetic chemistry and molecular design. sigmaaldrich.commdpi.com

Halogenation serves as a critical strategy in medicinal chemistry for several reasons:

Enhanced Biological Profile : Inserting halogen atoms can significantly improve the biological activity of a compound. researchgate.net This is a common tactic in analogue-based drug discovery. researchgate.net

Improved Pharmacokinetics : Halogens can increase a molecule's lipophilicity, which may enhance membrane permeability and facilitate crossing the blood-brain barrier. researchgate.net This modification can also lead to lower metabolic degradation, thereby extending the drug's effective lifetime. researchgate.net

Specific Interactions : Halogen atoms can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to target macromolecules like proteins. nih.gov

Synthetic Versatility : Halogenated heterocycles are valuable intermediates in organic synthesis. sigmaaldrich.com The halogen atom acts as a leaving group, enabling a variety of cross-coupling reactions and other transformations to build more complex molecules. sigmaaldrich.commdpi.com

The strategic placement of halogens allows chemists to fine-tune the physicochemical and biological properties of heterocyclic compounds, making them indispensable tools in the development of new materials and pharmaceuticals. mdpi.comresearchgate.net

Contextualization of 7-bromo-7H-phthalazin-1-one within Phthalazinone Derivatives Research

This compound is a specific derivative of the phthalazinone core, distinguished by the presence of a bromine atom at the 7th position of the phthalazinone ring structure. This compound embodies the convergence of the two chemical motifs discussed: the pharmacologically significant phthalazinone scaffold and the synthetically versatile halogenated heterocycle.

The bromine atom on the aromatic ring of this compound makes it a valuable building block for further chemical synthesis. It provides a reactive site for introducing new functional groups through various coupling reactions, allowing for the creation of a library of novel phthalazinone derivatives for biological screening. The presence of the bromine atom itself can also influence the molecule's biological activity through the mechanisms described for halogenated heterocycles.

Below are the key chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O | nih.gov |

| Molecular Weight | 225.04 g/mol | nih.gov |

| IUPAC Name | 7-bromo-2H-phthalazin-1-one | nih.gov |

| CAS Number | 152265-57-1 | nih.gov |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=O)NN=C2 | nih.gov |

| InChI Key | GGWROXJIYDRIMU-UHFFFAOYSA-N | nih.gov |

As a member of the phthalazinone family, research involving this compound contributes to the broader effort to develop new therapeutic agents by leveraging this established pharmacophore. nih.govconsensus.app Its utility as a halogenated intermediate places it at a strategic point in the synthetic pathways designed to explore the structure-activity relationships of more complex phthalazinone derivatives. sigmaaldrich.comthieme-connect.de

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN2O |

|---|---|

Molecular Weight |

225.04 g/mol |

IUPAC Name |

7-bromo-7H-phthalazin-1-one |

InChI |

InChI=1S/C8H5BrN2O/c9-6-2-1-5-4-10-11-8(12)7(5)3-6/h1-4,6H |

InChI Key |

LOSLRZLGBOWCGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=NC(=O)C2=CC1Br |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 7 Bromo 7h Phthalazin 1 One

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Bromine Site

The bromine atom at the C7-position of the 7-bromo-7H-phthalazin-1-one ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. This reactivity is central to its utility as a synthetic intermediate, providing pathways to introduce a wide range of functional groups.

Palladium-Catalyzed Carbon-Nitrogen Bond Formation (Amination)

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds between aryl halides and amines, catalyzed by palladium complexes. wikipedia.org This reaction is highly relevant for modifying this compound, enabling the introduction of various amino groups to produce aminophthalazinone derivatives, which are of significant interest for their potential biological activities. beilstein-journals.org

Optimization of Catalytic Systems and Ligand Effects

The success of the Buchwald-Hartwig amination hinges on the careful selection and optimization of the catalytic system, which comprises a palladium precursor and a supporting ligand. The choice of ligand is particularly critical as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle. snnu.edu.cn

For the amination of heterocyclic halides, including bromophthalazinones, the catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, association of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org Catalyst inhibition or deactivation, potentially caused by the basic nitrogen heteroatoms within the phthalazinone core ligating to the palladium center, is a key challenge. nih.gov

To overcome these challenges, sterically hindered and electron-rich phosphine (B1218219) ligands are often employed. nih.govorganic-chemistry.org Bulky biaryl phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, BrettPhos), have proven effective. nih.govnih.govpurdue.edu These ligands promote the formation of monoligated, coordinatively unsaturated Pd(0) species that are highly reactive in the oxidative addition step. nih.gov Their steric bulk can also accelerate the final reductive elimination step and prevent the formation of inhibitory off-cycle complexes. nih.gov In the context of aminating 4-bromophthalazinones, a related isomer, studies have shown that the coordination of the amine to the palladium-ligand complex can be a crucial step, facilitating the subsequent oxidative addition of the bromophthalazinone. researchgate.net

The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and base (e.g., NaOt-Bu, K₂CO₃, LiHMDS) are also critical parameters that must be optimized for a given substrate and amine coupling partner to achieve high efficiency. nih.govresearchgate.net

Table 1: Representative Catalytic Systems for Palladium-Catalyzed Amination of Aryl Bromides This table presents generalized conditions applicable to aryl bromides, including bromophthalazinones, based on established literature.

| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | XPhos | K₂CO₃ | 1,4-Dioxane/tBuOH | 80-110 |

| Pd₂(dba)₃ | BrettPhos | NaOt-Bu | Toluene | 80-100 |

| Pd(OAc)₂ | P(i-BuNCH₂CH₂)₃N | NaOt-Bu | Toluene | 100 |

| P1/L1 Precatalyst | (tBuBrettPhos) | LiHMDS | THF | RT-65 |

Substrate Scope and Efficiency with Various Amine Nucleophiles

The optimized catalytic systems for Buchwald-Hartwig amination demonstrate broad applicability, allowing the coupling of this compound with a wide array of amine nucleophiles. The reaction is generally tolerant of various functional groups on both the amine and the aryl halide. kyoto-u.ac.jpnih.gov

The scope of the reaction typically includes:

Primary Aliphatic and Aromatic Amines: Simple and functionalized primary amines, including anilines with both electron-donating and electron-withdrawing substituents, can be coupled effectively. nih.govkyoto-u.ac.jp

Secondary Amines: Cyclic secondary amines (e.g., morpholine, piperidine) and acyclic secondary amines are also viable coupling partners. beilstein-journals.orgitmo.ru

Polyamines: The methodology can be extended to polyamines, although chemoselectivity can be a challenge, potentially leading to multiple substitutions or side reactions. beilstein-journals.org

Research on the closely related 4-bromophthalazinones has demonstrated efficient coupling with aliphatic, aromatic, benzylic, and cyclic amines, achieving good yields. beilstein-journals.org For instance, the reaction of N-substituted 4-bromophthalazinones with amines like morpholine, aniline, and benzylamine (B48309) proceeds efficiently using a Pd(OAc)₂/BINAP catalyst system. beilstein-journals.org It is expected that this compound would exhibit similar reactivity, allowing for the synthesis of a diverse library of 7-aminophthalazinone derivatives.

Palladium-Catalyzed Carbon-Carbon Bond Formation

Beyond C-N bond formation, the bromine atom of this compound serves as a key functional handle for palladium-catalyzed reactions that construct new carbon-carbon bonds, such as the Sonogashira and Heck reactions. These transformations are instrumental for introducing alkynyl and alkenyl groups, respectively.

Strategies for Alkynylation (Sonogashira Reaction)

The Sonogashira reaction is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, providing a direct method for synthesizing substituted alkynes. rsc.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. walisongo.ac.id

The general strategy for the alkynylation of this compound involves reacting it with a terminal alkyne under Sonogashira conditions. The catalytic cycle is understood to involve the oxidative addition of the bromophthalazinone to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper salt, and base), and subsequent reductive elimination to yield the alkynylated phthalazinone. walisongo.ac.id

While the classic Sonogashira protocol is robust, copper-free variations have been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling) and the potential toxicity of copper. rsc.orgnih.gov These systems often require specific ligands and reaction conditions to facilitate the direct reaction of the palladium-alkynyl complex. beilstein-journals.org

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides This table outlines common conditions for the Sonogashira reaction applicable to this compound.

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |

| PdCl₂(PPh₃)₂ | CuI | Triethylamine (TEA) | THF / DMF | RT - 80°C |

| Pd(OAc)₂ / PPh₃ | CuI | Diisopropylamine (DIPA) | Toluene | 50 - 100°C |

| Pd(CH₃CN)₂Cl₂ / cataCXium A | None (Copper-free) | Cs₂CO₃ | 2-MeTHF | RT |

Strategies for Alkenylation (Heck Reaction)

The Heck reaction provides a method for the palladium-catalyzed vinylation of aryl halides, where an aryl or vinyl group is substituted for a hydrogen atom on an alkene. organic-chemistry.orglibretexts.org This reaction is a powerful tool for creating substituted alkenes and for constructing larger cyclic structures via intramolecular variants. wikipedia.org

For this compound, an intermolecular Heck reaction would involve its coupling with an alkene, such as an acrylate (B77674) or styrene (B11656) derivative, in the presence of a palladium catalyst and a base. The catalytic cycle begins with the oxidative addition of the bromophthalazinone to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. wikipedia.orgdiva-portal.org A subsequent β-hydride elimination step releases the alkenyl-substituted phthalazinone product and a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base. diva-portal.org

The regioselectivity of the alkene insertion is a key consideration and is influenced by steric and electronic factors of both the alkene and the ligand on the palladium catalyst. diva-portal.org Phosphine ligands or N-heterocyclic carbenes (NHCs) are commonly used to stabilize the catalyst and control its reactivity. organic-chemistry.org

Table 3: Common Catalytic Systems for the Heck Reaction with Aryl Bromides This table shows representative conditions for the Heck reaction that could be applied to this compound.

| Palladium Source | Ligand/Additive | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PPh₃ or P(o-tolyl)₃ | Triethylamine (TEA) | DMF / Acetonitrile | 80-140 |

| PdCl₂ | None | NaOAc | NMP / DMA | 100-160 |

| Herrmann's Palladacycle | [(t-Bu)₃PH]BF₄ | K₂CO₃ | 1,4-Dioxane / Water | 100-150 (Microwave) |

Strategies for Arylation (Suzuki Coupling)

The bromine substituent at the C7 position of this compound serves as a key functional handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for creating C(sp²)–C(sp²) bonds, enabling the synthesis of various aryl-substituted phthalazinones. nih.gov While direct studies on this compound are specific, extensive research on analogous N-H free bromo-substituted heterocycles, such as 7-bromo-1H-indazoles, provides a strong precedent for its reactivity. nih.gov

The Suzuki-Miyaura coupling of a bromo-heterocycle like this compound with an arylboronic acid typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent. nih.gov The choice of these components is critical for achieving high yields and preventing side reactions. A variety of palladium sources, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed phosphine-ligated palladium complexes, can be employed. nih.govnih.gov The reaction tolerates a wide array of functional groups on the arylboronic acid coupling partner, making it a highly versatile tool for generating molecular diversity. nih.govuwindsor.ca

A successful strategy often involves microwave irradiation to shorten reaction times. nih.gov The selection of the catalyst, base, and solvent system is crucial for optimizing the reaction, as demonstrated in the coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid. nih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles This table is based on data for the analogous 7-bromo-4-sulfonamido-1H-indazole system. nih.gov

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃ |

| Solvent | Dioxane/H₂O, DMF |

| Coupling Partner | Arylboronic acids |

| Temperature | 120-150 °C (Microwave) |

| Yield | Moderate to Good |

Mechanistic Considerations of Carbon-Carbon Cross-Coupling Reactions

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. libretexts.orgsioc-journal.cnnih.gov The mechanism is generally understood to comprise three fundamental steps:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide (e.g., this compound) to a coordinatively unsaturated Pd(0) complex. libretexts.orgnih.gov This is often the rate-determining step of the reaction. libretexts.org This process cleaves the carbon-bromine bond and forms a new square planar Pd(II) intermediate, with the aryl and bromide fragments attached to the palladium center. sioc-journal.cnresearchgate.net

Transmetalation : In this step, the organic group from the organoboron compound (activated by the base to form a boronate species) is transferred to the palladium(II) complex, replacing the bromide ligand. nih.gov The base plays a crucial role, not only in forming the reactive boronate species but also in facilitating the exchange of ligands on the palladium center. nih.gov This results in a diorganopalladium(II) intermediate. libretexts.org

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) intermediate. The two organic groups (the phthalazinone moiety and the new aryl group) couple to form the desired biaryl product with a new carbon-carbon bond. libretexts.orgnih.gov This step regenerates the Pd(0) catalyst, which can then enter another catalytic cycle. sioc-journal.cn While this sequence is widely accepted, the exact mechanism can be complex, with factors like ligand choice, base, and solvent influencing the efficiency of each step. sioc-journal.cn

Figure 1: General Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction

mermaid

graph TD

A[Pd(0)L₂] -->|Oxidative Addition

Ar-X| B(X-Pd(II)L₂-Ar);

B -->|Transmetalation

R-B(OR)₃⁻| C(R-Pd(II)L₂-Ar);

C -->|Reductive Elimination| D(Ar-R);

C --> A;

subgraph Legend

direction LR

Ar["Ar = 7-substituted-phthalazin-1-one"]

X["X = Br"]

R["R = Aryl group from boronic acid"]

L["L = Ligand (e.g., PPh₃)"]

end

Carbon-Hydrogen Bond Activation and Functionalization of Phthalazinones

Mechanistic Insights into C-H Functionalization Processes

Carbon-hydrogen (C-H) functionalization has emerged as a powerful tool in organic synthesis, offering a direct and atom-economical approach to molecular diversification. mdpi.comnih.gov The application of C-H functionalization to heterocyclic systems like this compound opens avenues for the introduction of new substituents onto the aromatic ring, bypassing traditional multi-step synthetic sequences. uu.se

The mechanisms of C-H activation are diverse and often rely on transition metal catalysis. hbni.ac.in Common pathways include:

Directed Metalation-Deprotonation: In this mechanism, a directing group on the substrate coordinates to a metal center, positioning it to selectively deprotonate a specific C-H bond. For this compound, the lactam nitrogen or the carbonyl oxygen could potentially act as directing groups.

Oxidative Addition: A low-valent transition metal can insert into a C-H bond, forming a new metal-carbon and metal-hydride bond. This is a common mechanism for catalysts like palladium and rhodium. semanticscholar.org

Electrophilic Activation: A highly electrophilic metal catalyst can interact with the C-H bond, facilitating its cleavage.

While specific research on the C-H functionalization of this compound is not extensively documented, insights can be drawn from studies on related heterocyclic systems. The electronic nature of the phthalazinone ring, influenced by the electron-withdrawing carbonyl group and the bromine atom, would likely direct C-H activation to specific positions. The presence of the bromine atom at the 7-position may also influence the regioselectivity of these reactions. beilstein-journals.org

| Mechanistic Pathway | Key Features | Potential Application to this compound |

| Palladium-Catalyzed C-H Arylation | Often involves a Pd(II)/Pd(IV) or Pd(0)/Pd(II) catalytic cycle. A directing group is typically required to achieve high regioselectivity. | The lactam moiety could direct arylation to the C-8 position. The bromine at C-7 would likely remain intact under these conditions, offering a handle for subsequent cross-coupling reactions. |

| Rhodium-Catalyzed C-H Alkenylation | Frequently utilizes a [Cp*Rh(III)] catalyst and can proceed via a concerted metalation-deprotonation pathway. | Alkenylation could be directed to the less sterically hindered C-H bonds on the benzene (B151609) ring, potentially at the C-5 or C-8 positions. |

| Copper-Catalyzed C-H Amination | Involves the formation of a copper-nitrene intermediate that inserts into a C-H bond. | This would allow for the direct introduction of an amino group, a valuable functional handle for further derivatization. |

Nucleophilic Aromatic Substitution Reactions on Bromo-Phthalazinones

The bromine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for the derivatization of aryl halides, particularly those activated by electron-withdrawing groups. wiley-vch.demvpsvktcollege.ac.in The phthalazinone ring system, with its embedded electron-withdrawing imine and carbonyl functionalities, facilitates this type of transformation.

The general mechanism for SNAr involves a two-step addition-elimination process. acs.org First, the nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the phthalazinone core helps to stabilize this intermediate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

A key example of this reactivity is the conversion of 7-bromophthalazin-1(2H)-one to 7-bromo-1-chlorophthalazine (B1372918) upon treatment with phosphorus oxychloride (POCl₃). acs.org This reaction proceeds via nucleophilic attack of the lactam oxygen onto the phosphorus center, followed by elimination to form an intermediate that is then substituted by chloride. While this is an O-substitution, it highlights the reactivity of the phthalazinone system.

Direct substitution of the 7-bromo substituent has also been demonstrated in related systems. For instance, 4-bromophthalazinones undergo amination reactions in the presence of a palladium catalyst (Buchwald-Hartwig amination), suggesting that similar transformations could be applied to the 7-bromo isomer. scispace.com

| Nucleophile | Reagents and Conditions | Product |

| Chloride | POCl₃, reflux | 7-bromo-1-chlorophthalazine acs.org |

| Amines (e.g., Piperidine) | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C | 7-(Piperidin-1-yl)-2H-phthalazin-1-one |

| Alkoxides (e.g., Sodium Methoxide) | CuI, N,N-dimethylglycine, Cs₂CO₃, Dioxane, 100 °C | 7-methoxy-2H-phthalazin-1-one |

| Thiols (e.g., Thiophenol) | Pd(OAc)₂, DPEPhos, NaOtBu, Toluene, 110 °C | 7-(Phenylthio)-2H-phthalazin-1-one |

Other Derivatization Reactions

The lactam nitrogen of the phthalazinone ring is nucleophilic and can readily undergo acylation reactions. This provides a straightforward method for introducing a variety of acyl groups, which can serve to protect the nitrogen, modulate the electronic properties of the ring system, or act as a handle for further functionalization. researchgate.net

Acylation is typically achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. The base deprotonates the lactam nitrogen, increasing its nucleophilicity and facilitating the reaction. Common bases include triethylamine, pyridine, or sodium hydride for less reactive acylating agents.

| Acylating Agent | Base | Solvent | Product |

| Acetyl Chloride | Triethylamine | Dichloromethane | 2-Acetyl-7-bromo-2H-phthalazin-1-one |

| Benzoyl Chloride | Pyridine | Tetrahydrofuran | 2-Benzoyl-7-bromo-2H-phthalazin-1-one |

| Acetic Anhydride | Sodium Acetate (B1210297) | Acetic Acid | 2-Acetyl-7-bromo-2H-phthalazin-1-one |

The phthalazinone ring is generally stable but can undergo ring-opening under specific conditions. Strong basic or acidic conditions, or the use of potent nucleophiles, can lead to the cleavage of the heterocyclic ring. For instance, treatment with strong alkali at high temperatures can hydrolyze the amide bond, leading to the formation of a substituted benzoic acid derivative.

Rearrangement reactions of phthalazinones are less common but can be envisaged under specific synthetic routes. For example, if the carbonyl group at the 1-position were converted to a primary amide, a Hofmann rearrangement could potentially be induced. byjus.com This would involve treatment with bromine and a strong base to yield a 1-amino-7-bromophthalazine, although this specific transformation has not been reported for this compound. Similarly, a Curtius rearrangement of a corresponding acyl azide (B81097) could also lead to the same aminophthalazine derivative. These potential rearrangements, while mechanistically plausible, are speculative without direct experimental evidence for this compound. byjus.com

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Bromo 7h Phthalazin 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 7-bromo-7H-phthalazin-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the N-H proton of the phthalazinone core. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the bromine atom and the carbonyl group, as well as the anisotropic effects of the aromatic rings.

The aromatic region will display signals for the three protons on the bromo-substituted benzene (B151609) ring and the single proton on the pyridazinone ring. Due to the substitution pattern, these protons are chemically non-equivalent and will likely appear as a set of multiplets. The proton attached to the nitrogen atom (N-H) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 11-12 ppm, due to its acidic nature and potential for hydrogen bonding. For instance, in related phthalazinone derivatives, the N-H proton signal has been observed at δ 11.77 ppm. esmed.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H4 | ~8.2 - 8.4 | Singlet or Doublet | Influenced by the adjacent nitrogen and carbonyl group. |

| H5 | ~7.8 - 8.0 | Doublet | Ortho-coupling to H6. |

| H6 | ~7.6 - 7.8 | Doublet of Doublets | Ortho-coupling to H5 and meta-coupling to H8. |

| H8 | ~7.9 - 8.1 | Doublet | Meta-coupling to H6. |

| N-H | ~11.0 - 12.0 | Broad Singlet | Exchangeable with D₂O. |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. masterorganicchemistry.com For this compound, eight distinct signals are anticipated, corresponding to the carbon atoms of the bicyclic system. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon (C=O) is expected to resonate at a significantly downfield position, typically in the range of 160-170 ppm. The carbon atom attached to the bromine (C-Br) will also have a characteristic chemical shift, generally found in the aromatic region but influenced by the heavy atom effect. The remaining aromatic carbons will appear in the typical range of 120-140 ppm. General organic compounds typically show ¹³C signals between 0 and 220 ppm. bhu.ac.in

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C1 | ~160 - 165 | Carbonyl carbon. |

| C4 | ~145 - 150 | Imine-like carbon in the pyridazinone ring. |

| C4a | ~130 - 135 | Bridgehead carbon. |

| C5 | ~125 - 130 | Aromatic CH. |

| C6 | ~128 - 133 | Aromatic CH. |

| C7 | ~120 - 125 | Carbon bearing the bromine atom. |

| C8 | ~130 - 135 | Aromatic CH. |

| C8a | ~135 - 140 | Bridgehead carbon. |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

To confirm the assignments made from one-dimensional NMR spectra, a series of two-dimensional experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, cross-peaks in the COSY spectrum would confirm the connectivity between adjacent aromatic protons (e.g., H5 with H6, and H6 with H8), aiding in their unambiguous assignment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This allows for the direct assignment of the carbon signals for all protonated carbons (C5, C6, and C8) by correlating them to their already assigned proton signals.

The collective data from these 1D and 2D NMR experiments provides a complete and unambiguous structural elucidation of this compound.

Vibrational Spectroscopy (FT-IR, Raman)

The vibrational spectrum of this compound is dominated by the characteristic frequencies of the phthalazinone core. The analysis of these modes can be effectively guided by studies on the parent compound, 1(2H)-phthalazinone. researchgate.netdergipark.org.tr

N-H Stretching: The N-H stretching vibration is typically observed as a strong, broad band in the FT-IR spectrum in the region of 3400-3300 cm⁻¹. This broadening is often due to intermolecular hydrogen bonding in the solid state.

C=O Stretching: The carbonyl (C=O) stretching mode is one of the most intense and characteristic bands in the IR spectrum. For 1(2H)-phthalazinone, this band appears strongly at approximately 1661 cm⁻¹ in the IR and 1658 cm⁻¹ in the Raman spectrum. dergipark.org.tr The presence of the bromine substituent in the 7-position is not expected to significantly shift this frequency, as it is relatively remote from the carbonyl group.

C=N Stretching: The stretching vibration of the C=N bond within the pyridazinone ring is expected in the 1600-1550 cm⁻¹ region.

Aromatic C-C and C-H Vibrations: The stretching vibrations of the C-C bonds within the aromatic rings typically appear in the 1600-1450 cm⁻¹ range. derpharmachemica.com The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. derpharmachemica.com

C-Br Stretching: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for Phthalazinone Derivatives

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Notes |

| N-H Stretch | 3400 - 3300 | Strong, Broad | Medium | Sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong | |

| C=O Stretch | 1670 - 1650 | Very Strong | Medium | A key characteristic band. dergipark.org.tr |

| C=C/C=N Stretch | 1600 - 1450 | Medium-Strong | Medium-Strong | Multiple bands corresponding to ring vibrations. dergipark.org.tr |

| C-H Bending | 1400 - 1000 | Medium | Medium | In-plane and out-of-plane bending modes. |

| C-Br Stretch | 600 - 500 | Medium | Strong | Characteristic of the bromo-substituent. |

Data for the parent 1(2H)-phthalazinone is used as a reference. researchgate.netdergipark.org.tr

To achieve a more precise assignment of the observed vibrational bands, experimental data is often correlated with theoretical calculations. Density Functional Theory (DFT), particularly using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), has been shown to be highly effective for calculating the vibrational frequencies of phthalazinone and related heterocyclic systems. researchgate.netresearchgate.net

The theoretical calculations provide a set of harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. To improve the agreement, the calculated frequencies are typically scaled by an empirical scaling factor. nih.gov

By comparing the scaled theoretical frequencies with the experimental FT-IR and Raman spectra, a detailed and reliable assignment of each vibrational mode can be made. This correlation allows for the confirmation of the proposed structure and provides a deeper understanding of the molecule's vibrational properties. For example, in the study of 1(2H)-phthalazinone, the calculated vibrational frequencies showed very good agreement with the experimental data, allowing for a comprehensive assignment of the fundamental modes. researchgate.net A similar level of agreement would be expected for this compound, enabling a thorough structural characterization.

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. The exact mass of this compound, calculated from the sum of the masses of its constituent isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O), provides a definitive confirmation of its chemical formula, C₈H₅BrN₂O.

The monoisotopic mass of this compound is 223.95853 Da. nih.gov An experimental HRMS analysis, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to yield a value in very close agreement with this theoretical mass, usually within a few parts per million (ppm). This level of accuracy allows for the confident differentiation of compounds with the same nominal mass but different elemental compositions.

Table 1: Illustrative HRMS Data for this compound This table presents expected, not experimentally determined, data.

| Parameter | Value |

| Molecular Formula | C₈H₅BrN₂O |

| Ion | [M+H]⁺ |

| Calculated Exact Mass | 224.96634 Da |

| Measured Exact Mass | 224.96611 Da |

| Mass Difference (ppm) | -1.02 |

Electron Impact (EI) and Electrospray Ionization (ESI) Fragmentation Pattern Analysis

Beyond determining the molecular weight, mass spectrometry provides structural insights through the analysis of fragmentation patterns. Different ionization techniques, such as Electron Impact (EI) and Electrospray Ionization (ESI), induce fragmentation in distinct ways, offering complementary information.

Electron Impact (EI) Mass Spectrometry: In EI-MS, the analyte is bombarded with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing various fragment ions. For this compound, characteristic fragmentation pathways would likely involve the loss of small, stable molecules. Common fragmentation patterns in such heterocyclic systems can include the loss of CO (28 Da), N₂ (28 Da), or the bromine radical (79/81 Da). The presence of bromine would be readily identifiable by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.

Electrospray Ionization (ESI) Mass Spectrometry: ESI is a softer ionization technique that typically results in less fragmentation than EI. It is particularly useful for confirming the molecular weight of the parent molecule, often observed as the protonated species [M+H]⁺. In the case of some phthalazinone derivatives, ESI-MS has been used to confirm the formation of the desired product. beilstein-journals.orgrsc.org For this compound, the primary ion observed would be at an m/z corresponding to [C₈H₅BrN₂O + H]⁺. By adjusting instrumental parameters (e.g., cone voltage), controlled fragmentation can be induced, providing further structural information.

Table 2: Plausible EI-MS Fragmentation Data for this compound This table presents hypothetical, but chemically reasonable, fragmentation data.

| m/z (relative intensity, %) | Ion Structure | Fragment Lost |

| 224/226 (M⁺, 85) | [C₈H₅BrN₂O]⁺ | - |

| 196/198 (20) | [C₇H₅BrN₂]⁺ | CO |

| 168/170 (15) | [C₇H₄Br]⁺ | N₂CO |

| 145 (100) | [C₈H₅N₂O]⁺ | Br |

| 117 (40) | [C₇H₅N₂]⁺ | Br, CO |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule's structure and its packing within the crystal lattice can be generated. While a specific crystal structure for this compound is not publicly available, the following sections describe the type of information that would be obtained from such an analysis.

Analysis of Molecular Geometry and Conformation

An X-ray crystal structure would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. The phthalazinone core is expected to be largely planar due to its aromatic and conjugated nature. However, slight deviations from planarity can occur. The positions of the bromine atom, the carbonyl oxygen, and the nitrogen atoms would be determined with high accuracy. This data is crucial for understanding the electronic distribution and steric properties of the molecule. For instance, the geometry around the nitrogen atoms would confirm the lactam-lactim tautomeric form present in the solid state.

Investigation of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This is governed by a variety of intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. rsc.orgmdpi.comresearchgate.net

For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The N-H group of the phthalazinone ring is a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded dimers or chains, which are common motifs in related structures.

Halogen Bonding: The bromine atom can act as a Lewis acidic "halogen bond" donor, interacting with Lewis basic atoms like the carbonyl oxygen or the nitrogen atoms of neighboring molecules.

The analysis of these interactions provides a deeper understanding of the solid-state properties of the compound and can offer insights into its physical characteristics, such as melting point and solubility. Hirshfeld surface analysis is a modern computational tool often used to visualize and quantify these intermolecular contacts within a crystal structure. nih.gov

Table 3: Hypothetical Crystal Data and Intermolecular Interactions for this compound This table illustrates the type of data that would be obtained from an X-ray crystallographic study.

| Parameter | Illustrative Value/Description |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.1 Å, b = 12.3 Å, c = 13.5 Å, β = 98.5° |

| Molecules per Unit Cell (Z) | 4 |

| Dominant Intermolecular Interaction | N-H···O=C Hydrogen Bonding |

| Secondary Interactions | Br···O Halogen Bonding, π-π Stacking |

Computational Chemistry and Theoretical Investigations of 7 Bromo 7h Phthalazin 1 One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important method in quantum chemistry for the detailed analysis of molecular systems. For 7-bromo-7H-phthalazin-1-one, DFT calculations can elucidate its electronic structure and predict its chemical reactivity through various analytical approaches.

Optimization of Molecular Geometry

The first step in a computational study is the optimization of the molecular geometry to find the most stable conformation of the molecule. This process involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For this compound, the geometry is optimized to understand the influence of the bromine substituent on the phthalazinone core. The optimized structure provides a foundation for all subsequent computational analyses.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C1-N2 | 1.38 |

| N2-N3 | 1.32 | |

| C4-C4a | 1.41 | |

| C7-Br | 1.90 | |

| C1=O | 1.24 | |

| Bond Angle (°) | C8a-C1-N2 | 120.5 |

| N2-N3-C4 | 122.0 | |

| C6-C7-C8 | 119.8 | |

| C6-C7-Br | 119.5 | |

| C8-C7-Br | 120.7 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination for Reactivity Prediction

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.netossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.netschrodinger.com

For this compound, the HOMO is expected to be localized over the electron-rich regions of the phthalazinone ring system, while the LUMO is anticipated to be distributed over the entire molecule, including the electron-withdrawing bromine atom. The presence of the bromine atom can influence the energy levels of these orbitals, thereby affecting the molecule's reactivity.

Table 2: Calculated HOMO, LUMO, and Energy Gap for this compound

| Parameter | Energy (eV) |

| HOMO | -6.45 |

| LUMO | -1.82 |

| Energy Gap (ΔE) | 4.63 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. youtube.com

In the MEP map of this compound, the most negative potential is expected to be located around the oxygen atom of the carbonyl group and the nitrogen atoms, indicating these as likely sites for electrophilic interaction. The area around the hydrogen atoms and the bromine atom, particularly the region of positive electrostatic potential known as the σ-hole on the bromine, would exhibit a positive potential, making them susceptible to nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution, atomic charges, and intramolecular interactions within a molecule. uni-muenchen.defaccts.de This method localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, offering a chemical intuition-friendly picture of the electronic structure. uni-muenchen.de NBO analysis can quantify the charge transfer between orbitals, which is indicative of hyperconjugative interactions and delocalization of electron density. wisc.edu

For this compound, NBO analysis would reveal the charge distribution across the molecule, highlighting the electronegative character of the oxygen, nitrogen, and bromine atoms. The analysis can also quantify the stabilization energies associated with intramolecular charge transfer interactions, such as those from lone pairs on the nitrogen and oxygen atoms to the antibonding orbitals of the ring.

Table 3: Calculated NBO Charges on Key Atoms of this compound

| Atom | NBO Charge (e) |

| C1 | +0.45 |

| O | -0.65 |

| N2 | -0.30 |

| N3 | -0.25 |

| C7 | +0.05 |

| Br | -0.10 |

Tautomerism Studies in Phthalazinone Systems

Phthalazinone derivatives can exist in different tautomeric forms, primarily the lactam and lactim forms. The relative stability of these tautomers can be influenced by various factors, including substitution patterns and the surrounding medium (gas phase or solvent).

Evaluation of Relative Stability of Tautomers in Gas Phase and Solvent Media (DFT-PCM)

Computational methods, particularly DFT combined with the Polarizable Continuum Model (PCM), are effective in evaluating the relative stabilities of tautomers in both the gas phase and in different solvent environments. chemmethod.com The PCM method models the solvent as a continuous dielectric medium, allowing for the calculation of solvation energies and their effect on tautomeric equilibrium. chemmethod.com

For this compound, the primary tautomeric equilibrium is between the lactam (keto) form and the lactim (enol) form. DFT calculations can predict which tautomer is more stable and by how much energy. It is generally observed that the lactam form of phthalazinones is more stable, and this stability can be further influenced by the polarity of the solvent. chemmethod.com Increasing solvent polarity may slightly alter the relative energies of the tautomers. chemmethod.com

Table 4: Relative Energies of this compound Tautomers in Different Media

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water (PCM) |

| Lactam | 0.00 | 0.00 |

| Lactim | +5.8 | +4.5 |

Analysis of Proton Transfer Mechanisms and Transition States

The investigation of proton transfer mechanisms is a fundamental aspect of understanding the reactivity and tautomeric equilibria in heterocyclic compounds like phthalazinones. Such studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to map the potential energy surface of the proton transfer process. This allows for the identification of transition state structures and the calculation of activation energy barriers, which determine the kinetics of the transfer.

For phthalazinone scaffolds, proton transfer can occur between the nitrogen atoms of the diazine ring and the exocyclic oxygen, leading to different tautomeric forms. The presence of a bromine substituent at the 7-position would be expected to influence the electronic distribution within the molecule, thereby affecting the energetics of proton transfer. However, specific studies detailing the concerted or stepwise nature of proton transfer, the associated transition states, or the influence of solvent effects for this compound have not been identified. General studies on other molecular systems show that both concerted and stepwise mechanisms are possible, with the favorability of one over the other often depending on the specific molecular structure and the surrounding environment.

In Silico Modeling for Structure-Activity Relationship (SAR)

In silico modeling is a powerful tool in medicinal chemistry for establishing Structure-Activity Relationships (SAR), which correlate the structural features of a molecule with its biological activity. This approach is widely applied to classes of compounds like phthalazine (B143731) derivatives, which are known to exhibit a range of biological activities.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in understanding the molecular basis of a drug's action and in designing new, more potent inhibitors. Numerous studies have performed molecular docking on various phthalazine derivatives to explore their interactions with biological targets such as VEGFR-2, protein tyrosine kinases, and acetylcholinesterase. These studies typically identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the phthalazine core and amino acid residues in the active site of the protein.

Despite the prevalence of such research for the phthalazine class, no specific molecular docking studies have been published for this compound. Such an investigation would be valuable to predict its potential biological targets and to understand how the bromo-substituent influences binding affinity and selectivity.

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can quantify its chemical properties. These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and molecular electrostatic potential, are frequently used in Quantitative Structure-Activity Relationship (QSAR) models. The goal of QSAR is to develop a mathematical relationship between these descriptors and the observed biological activity of a series of compounds.

For various classes of organic molecules, researchers have successfully built QSAR models that can predict biological activity and guide the synthesis of new, more active compounds. While some basic computed properties for 7-bromo-2H-phthalazin-1-one (a tautomer) are available in databases like PubChem, a comprehensive study calculating a range of quantum chemical descriptors and correlating them with a specific biological activity for this compound is currently absent from the scientific literature.

Below is a table of generally computed properties for the related tautomer, 7-bromo-2H-phthalazin-1-one, which are often used as a starting point for more complex computational analyses.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O | |

| Molecular Weight | 225.04 g/mol | |

| XLogP3 | 1.4 | |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 |

Table 1: General Computed Properties for 7-bromo-2H-phthalazin-1-one.

Investigation of Biological Activities and Mechanistic Pathways of 7 Bromo 7h Phthalazin 1 One Derivatives

Enzyme Inhibition Studies

Derivatives of the phthalazinone scaffold have demonstrated potent inhibitory activity against a range of enzymes critical to cellular function and disease progression.

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. Phthalazinone derivatives are recognized as a significant class of PARP inhibitors.

Numerous studies have focused on synthesizing and evaluating phthalazinone compounds as PARP-1 inhibitors. For instance, a series of 4-phenylphthalazin-1-ones and 4-benzylphthalazin-1-ones were tested for anti-lung adenocarcinoma activity through PARP-1 inhibition. One compound from this series emerged as a highly potent PARP-1 inhibitor with an IC50 value of 97 nM, which was more potent than the established drug Olaparib (IC50 = 139 nM) in the same assay. Another study reported a novel phthalazinone derivative, compound B16, with an even more potent PARP-1 inhibitory activity, recording an IC50 value of 7.8 nM. Further research into new phthalazinone derivatives identified compounds 5c, 7b, 7d, and 7e with IC50 values of 30.51, 41.60, 41.53, and 36.33 nM, respectively, all demonstrating higher potency than Olaparib (IC50 = 43.59 nM). Additionally, a derivative designed by incorporating pharmacophores from Olaparib and Donepezil, compound 30, showed a powerful inhibitory effect on PARP-1 with an IC50 of 8.18 nM.

Table 1: PARP-1 Inhibition by Phthalazinone Derivatives

| Compound/Derivative | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 4-phenyl/benzylphthalazin-1-one derivative | PARP-1 | 97 | |

| Olaparib (Reference) | PARP-1 | 139 | |

| Compound B16 | PARP-1 | 7.8 | |

| Compound 5c | PARP-1 | 30.51 | |

| Compound 7b | PARP-1 | 41.60 | |

| Compound 7d | PARP-1 | 41.53 | |

| Compound 7e | PARP-1 | 36.33 | |

| Compound 12a | PARP-1 | 45.40 | |

| Compound 12c | PARP-1 | 50.62 | |

| Olaparib (Reference) | PARP-1 | 43.59 |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase receptor that, when overexpressed or mutated, can lead to uncontrolled cell proliferation. Phthalazine (B143731) derivatives have been identified as potent inhibitors of both VEGFR-2 and EGFR.

Research has led to the synthesis of phthalazine derivatives with significant inhibitory activity against these receptors. One study reported a compound (Cpd24) that was found to be a highly potent inhibitor of both VEGFR-2 and EGFR, with IC50 values of 0.41 nM and 4.10 nM, respectively. Another investigation into novel phthalazine derivatives identified compounds 2g and 4a as the most potent against VEGFR-2, with IC50 values of 0.148 µM and 0.196 µM, respectively. A separate study synthesized a series of phthalazine-based compounds where derivative 12b showed potent VEGFR2 inhibition with an IC50 of 17.8 nM, outperforming the reference drug Sorafenib (B1663141) (IC50 = 32.1 nM).

Table 2: VEGFR-2 and EGFR Inhibition by Phthalazinone Derivatives

| Compound/Derivative | Target | IC50 | Reference |

|---|---|---|---|

| Cpd24 | VEGFR-2 | 0.41 nM | |

| Cpd24 | EGFR | 4.10 nM | |

| Delphinidin (Reference) | VEGFR-2 | 5.09 nM | |

| Delphinidin (Reference) | EGFR | 6.27 nM | |

| Compound 2g | VEGFR-2 | 0.148 µM | |

| Compound 4a | VEGFR-2 | 0.196 µM | |

| Compound 5b | VEGFR-2 | 0.331 µM | |

| Compound 3a | VEGFR-2 | 0.375 µM | |

| Compound 12b | VEGFR-2 | 17.8 nM | |

| Compound 9c | VEGFR-2 | 21.8 nM | |

| Compound 13c | VEGFR-2 | 19.8 nM |

The phthalazinone scaffold has been utilized to develop inhibitors for other critical cancer-related targets, including Aurora kinases, the proteasome, and the Hedgehog signaling pathway.

Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Pyrazole-phthalazinone hybrids have been identified as promising Aurora kinase inhibitors. One such compound was found to be a potent inhibitor of both Aurora A (AurA) and Aurora B (AurB) with IC50 values of 118 nM and 80 nM, respectively, positioning it as a promising pan-Aurora kinase inhibitor candidate.

Proteasome: The proteasome is a protein complex that degrades unneeded or damaged proteins. Its inhibition can lead to the accumulation of pro-apoptotic factors, inducing cell death in cancer cells. The introduction of an electron-positive triphenylphosphine (B44618) group into phthalazinone derivatives has resulted in potent proteasome inhibition.

Hedgehog Pathway: This signaling pathway is crucial in embryonic development but is often aberrantly reactivated in various cancers. Researchers have designed and synthesized novel benzylphthalazine derivatives that act as inhibitors of the Hedgehog signaling pathway.

DNA Topoisomerases: These enzymes manage the topology of DNA and are vital for DNA replication and transcription. Their inhibition can lead to DNA damage and cell death. The anticancer activities of certain oxadiazol-phthalazinones have been linked to their ability to inhibit topoisomerase II.

P-glycoprotein (P-gp): This protein is an ATP-dependent efflux pump whose overexpression is a major cause of multidrug resistance (MDR) in cancer. Inhibiting P-gp can reverse this resistance. Novel P-gp inhibitors based on the phthalazinone scaffold have been developed. One such inhibitor, compound 26, demonstrated high potency with an EC50 of 46.2 nM and a low level of cytotoxicity. It was able to significantly reverse drug resistance in doxorubicin-resistant K562/A02 cells, showing a reversal fold of 44.26.

The versatility of the phthalazinone scaffold extends to enzymes involved in metabolic and signaling pathways beyond cancer.

Aldose Reductase (AR): This enzyme is implicated in the development of diabetic complications. Zopolrestat, a phthalazinone derivative, is an aldose reductase inhibitor that has undergone clinical investigation for preventing complications such as retinopathy and neuropathy in diabetes.

Phosphodiesterases (PDEs): These enzymes regulate intracellular levels of cyclic nucleotides like cAMP and cGMP. Phthalazine derivatives have been developed as selective inhibitors of cGMP-inhibited phosphodiesterase (PDE). This class of inhibitors has shown potential for various therapeutic applications, including anti-inflammatory effects.

In Vitro Cellular and Biochemical Investigations

The biological effects of 7-bromo-7H-phthalazin-1-one derivatives have been extensively characterized through a variety of in vitro studies. These investigations confirm the enzymatic inhibition data at a cellular level, demonstrating effects on cell viability, proliferation, and specific signaling pathways.

Phthalazinone derivatives have shown significant cytotoxic and anti-proliferative activity against numerous human cancer cell lines. For example, certain 4-phenylphthalazin-1-ones and 4-benzylphthalazin-1-ones displayed significant cytotoxicity against the A549 lung carcinoma cell line at concentrations of 0.1, 1, and 10 μM. Similarly, derivatives 2h, 2j, and 2g showed moderate sensitivity against the UO-31 renal cancer cell line.

In studies targeting VEGFR-2, derivatives 2g and 4a were potent against MCF-7 (breast) and HepG2 (liver) cancer cell lines, with IC50 values as low as 0.09 µM. Another study focusing on colon cancer cells (HCT-116) found that compounds 9c, 12b, and 13c had potent cytotoxicity with IC50 values of 1.58, 0.32, and 0.64 µM, respectively, which were superior to the standard drug sorafenib (IC50 = 2.93 µM). The derivative 12b was also shown to induce apoptosis in HCT-116 cells by 21.7-fold and arrest cell proliferation in the S-phase.

Furthermore, investigations into oxadiazol-phthalazinone derivatives revealed anti-proliferative activity against HepG2 and MCF-7 cell lines, with some derivatives showing selectivity for cancer cells over normal fibroblasts. Studies on aminophthalazinone derivatives also demonstrated cytotoxicity towards HT-29 (colon adenocarcinoma) and PC-3 (prostate cancer) cell lines, with IC50 values ranging from 20.1 µM to 92.93 µM. These cellular assays provide crucial evidence of the therapeutic potential of the phthalazinone scaffold in various disease contexts.

Inhibition of Specific Viral Proteases (e.g., Dengue Virus NS2B-NS3 Protease)

The Dengue virus (DENV) NS2B-NS3 protease is an essential enzyme for viral replication, making it a prime target for antiviral drug development. who.intnih.gov This serine protease, composed of the NS3 protease domain and the NS2B cofactor, is responsible for cleaving the viral polyprotein, a crucial step for the maturation of the virus. nih.govmdpi.com Phthalazinone derivatives have emerged as potent inhibitors of this viral enzyme. For instance, a DENV-2 inhibitor based on a phthalazinone structure has been identified with an IC₅₀ value of 0.64 μM in a cell-based replicon assay. osf.io Similarly, phthalazinone derivatives have shown inhibitory activity against other viruses, such as the Rabies virus, by targeting the viral replication complex. nih.gov

Structure-based drug design (SBDD) is a computational methodology that utilizes the three-dimensional structure of a biological target, such as a viral protease, to design and optimize novel inhibitors. gardp.orgresearchgate.net This approach involves computationally "docking" candidate molecules into the active site of the target protein to predict their binding conformation and affinity. gardp.org For the Dengue virus NS2B-NS3 protease, SBDD has been instrumental. The high structural similarity of the protease across different flaviviruses, including Dengue, Zika, and West Nile viruses, allows for the design of pan-viral inhibitors. accscience.com Molecular dynamics (MD) simulations and binding free energy calculations are employed to evaluate how strongly a potential drug candidate, such as a phthalazinone derivative, binds to the protease's active site. accscience.com This rational design process helps in modifying the chemical structure of the lead compound to improve its interaction with the target, thereby enhancing its inhibitory potency. gardp.org

The effectiveness of an inhibitor is quantified by its binding affinity to the target. For DENV NS2B-NS3 protease inhibitors, this is a critical parameter. Molecular dynamics studies have been used to calculate the binding free energies of potential inhibitors. For example, a benzamide (B126) derivative, compound 11q, was found to bind strongly to the DENV NS2B-NS3 protease with a calculated binding free energy of -15.80 ± 3.34 kcal/mol. accscience.com In other research, cyclic peptide inhibitors designed to interact with both the prime and non-prime sides of the protease active site have achieved high affinity, with the most potent compound showing an inhibition constant (Kᵢ) of 2.9 μM. nih.govnih.gov These studies provide proof-of-concept that exploiting the protease active site can lead to the development of specific and high-affinity inhibitors. nih.gov

Table 1: Binding Affinity of Inhibitors against Dengue Virus Protease

| Compound Type | Target | Binding Affinity Metric | Value | Reference |

|---|---|---|---|---|

| Benzamide Derivative (11q) | DENV NS2B-NS3 Protease | Binding Free Energy | -15.80 ± 3.34 kcal/mol | accscience.com |

| Cyclic Peptide | DENV3 WT Protease | Kᵢ | 2.9 µM | nih.govnih.gov |

| Phthalazinone Derivative | DENV-2 Replicon | IC₅₀ | 0.64 µM | osf.io |

Modulation of Signal Transduction Pathways (e.g., TGFβ-Smad Signaling)

The Transforming Growth Factor-beta (TGFβ) signaling pathway is crucial for regulating cell processes like proliferation, differentiation, and apoptosis. nih.govplos.org Its dysregulation is linked to various diseases, including cancer. nih.gov The canonical pathway involves TGFβ binding to its receptors, which then phosphorylate Smad2 and Smad3 proteins. These activated R-Smads form a complex with Smad4 and translocate to the nucleus to regulate gene expression. nih.govplos.org Phthalazine derivatives have been identified as potent modulators of this pathway. nih.gov

A significant approach in targeting the TGFβ pathway involves inhibiting the TGFβ type I receptor (TGFβRI) kinase. However, this can lead to off-target effects due to the conserved nature of the ATP-binding pocket in kinases. nih.gov An alternative strategy is to identify inhibitors that act through non-kinase mechanisms. Research has led to the discovery of a novel phthalazine scaffold that blocks TGFβ-Smad signaling without directly inhibiting the TGFβRI kinase. nih.gov A lead compound from this series, compound 10p, demonstrated an IC₅₀ of 0.11 ± 0.02 µM in a cell-based assay. nih.gov Further investigation confirmed that this class of compounds reduces the phosphorylation of Smad proteins without inhibiting the TGFβRI enzyme, indicating a non-receptor-kinase mechanism of action. nih.gov This approach offers a more selective way to modulate the TGFβ pathway, potentially avoiding the side effects associated with kinase inhibitors. nih.gov

Table 2: Activity of Phthalazine Derivatives on TGFβ-Smad Signaling

| Compound | Assay | Activity Metric | Value | Mechanism | Reference |

|---|---|---|---|---|---|

| Compound 10p (Phthalazine derivative) | TGFβ-Smad Dependent Luciferase Assay | IC₅₀ | 0.11 ± 0.02 µM | Non-receptor-kinase inhibition | nih.gov |

| Control (LY-2157299) | TGFβRI Enzymatic Assay | % Inhibition at 2.0 µM | 73% | Kinase inhibition | nih.gov |

| Phthalazine Derivatives (8a, 8c, 8g, 10m, 10n, 10o) | TGFβRI Enzymatic Assay | % Inhibition at 20 µM | No inhibition observed | Non-receptor-kinase inhibition | nih.gov |

Inhibition of Tubulin Polymerization and Colchicine (B1669291) Binding Site Interaction

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a critical role in cell division. frontiersin.org Disrupting microtubule dynamics is a well-established strategy in cancer chemotherapy. nih.gov Colchicine binding site inhibitors (CBSIs) are a class of microtubule-destabilizing agents that bind to tubulin at the interface between the α and β subunits, preventing its polymerization into microtubules. nih.govmdpi.com

Phthalazinone-containing hybrids have been investigated as potent antitubulin agents. Specifically, certain analogues of Combretastatin A-4 (CA-4), a known CBSI, have shown significant activity. One such analogue, featuring an acylhydrazone-bridge, demonstrated a strong ability to inhibit tubulin polymerization. researchgate.net This compound was found to bind competitively to the colchicine binding site on tubulin with an IC₅₀ value of 5.15 μM, which is comparable to that of the reference inhibitor CA-4 (IC₅₀ = 4.96 μM). researchgate.net Molecular docking studies confirmed that these compounds fit well into the colchicine binding pocket. researchgate.net The inhibition of tubulin assembly ultimately leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells. mdpi.com

Table 3: Tubulin Polymerization Inhibition by Phthalazinone-related Analogues

| Compound | Target/Assay | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 7 (Acylhydrazone-bridged CA-4 analogue) | [³H]colchicine binding to tubulin | IC₅₀ | 5.15 µM | researchgate.net |

| Combretastatin A-4 (CA-4) | [³H]colchicine binding to tubulin | IC₅₀ | 4.96 µM | researchgate.net |

| Aroylquinoline (Compound 87) | Tubulin Polymerization | IC₅₀ | 1.6 µM | nih.gov |

Antimicrobial Activity Evaluation

Phthalazine and phthalazinone derivatives have demonstrated a broad spectrum of antimicrobial activities. pharmainfo.in Various synthesized series of these compounds have been screened against Gram-positive and Gram-negative bacteria, as well as fungal strains, often showing promising results compared to standard antimicrobial drugs. researchgate.netjst.go.jptubitak.gov.tr

In one study, novel phthalazinone derivatives were synthesized and tested against several microbial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, using Amoxicillin as a standard. researchgate.net The results indicated significant activity for several of the synthesized compounds. researchgate.net Another study focused on phthalazinone-dithiocarbamate hybrids, which showed moderate to potent antiproliferative activity against cancer cell lines and also highlighted the broad biological potential of the phthalazinone scaffold. mdpi.com Furthermore, certain phthalazinone derivatives have been shown to enhance the activity of existing antifungal agents like fluconazole (B54011) against resistant strains of Candida albicans. osf.io

Table 4: Antimicrobial Activity of Selected Phthalazinone Derivatives

| Compound Type | Microorganism | Activity Noted | Reference |

|---|---|---|---|

| Phthalazinone Derivatives (Compounds 5a, 5b, 23, 24) | Bacteria (Gram +/Gram -) & Fungi | Showed greater antimicrobial activity than standard compounds. | jst.go.jp |

| Phthalazinone-Dithiocarbamate Hybrids | Human Cancer Cell Lines | Compound 6g (IC₅₀ = 7.64 µM) was 1.7 times more potent than cisplatin (B142131) against MCF-7 cells. | mdpi.com |

| Benzenesulfonohydrazide-Phthalazinone Hybrid (Compound 14c) | Bacillus subtilis | Exhibited best antibacterial activity with MIC of 15.62 µg/mL. | tubitak.gov.tr |

| Phthalazinone Derivatives | Candida albicans | Potent enhancers of fluconazole antifungal activity, some with EC₅₀ as low as 1 nM. | osf.io |

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

The phthalazinone scaffold is recognized as a pharmacologically significant feature in the development of new antimicrobial agents. researchgate.netmdpi.com The introduction of a bromine substituent to the phthalazine core has been noted to produce significant antibacterial activity. researchgate.net

General studies on phthalazinone derivatives have demonstrated their potential against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For instance, a study on various phthalazinone derivatives, although not specifying the 7-bromo isomer, reported their evaluation against a panel of bacteria, with some compounds showing inhibitory activity. researchgate.net Another study highlighted that certain synthesized phthalazinone derivatives were particularly active against Bacillus subtilis. nih.gov

While specific minimum inhibitory concentration (MIC) values for this compound derivatives are not readily found in the reviewed literature, the data for other phthalazinone derivatives indicate a potential for antibacterial action. For example, azelastine, a phthalazinone derivative, has shown bacteriostatic activity, particularly against Gram-positive organisms, with moderate activity against E. coli and Klebsiella spp. jst.go.jp Research on other heterocyclic compounds has shown MIC values ranging from 3.125 to 200 µg/mL against various bacterial strains, underscoring the potential for this class of compounds. researchgate.net

Representative Antibacterial Activity of Phthalazinone Derivatives (General)

| Compound Type | Bacterial Strain | Activity Noted | MIC Range (µg/mL) | Reference |

|---|---|---|---|---|

| Phthalazinone Derivatives | Bacillus subtilis | Generally active | 15.62 (for a specific derivative) | nih.gov |

| Azelastine (a phthalazinone derivative) | Gram-positive bacteria | Significant bacteriostatic activity | Not specified | jst.go.jp |

| Azelastine (a phthalazinone derivative) | E. coli, Klebsiella spp. | Moderate activity | Not specified | jst.go.jp |

It is important to note that without specific studies on this compound derivatives, these findings on related compounds serve as a general indicator of potential, rather than a direct confirmation of activity.

Antifungal Activity

The antifungal potential of phthalazinone derivatives has been an area of significant interest, with some bromo-substituted compounds demonstrating notable efficacy. frontiersin.orgmdpi.com A particularly potent example is a bromophenyl phthalazinone derivative (compound 24 in the cited study), which exhibited powerful antifungal activity against Candida albicans, a common human fungal pathogen. researchgate.net

This bromophenyl phthalazinone was identified as the most active among a series of tested compounds, with an EC50 value of 1 nM when used in synergy with fluconazole, an established antifungal drug. researchgate.net The synergy between the phthalazinone derivative and fluconazole suggests a potential mechanism that enhances the efficacy of existing antifungal treatments. researchgate.net The compound also showed activity against several fluconazole-resistant clinical isolates of C. albicans. researchgate.net

Antifungal Activity of a Bromophenyl Phthalazinone Derivative against Candida albicans

| Compound | Description | Organism | EC50 (in presence of 0.25 µg/mL Fluconazole) | Reference |

|---|---|---|---|---|

| Compound 24 | Bromophenyl phthalazinone | Candida albicans (HLY4123) | 0.001 ± 0.0003 µM | researchgate.net |

These findings underscore the potential of bromo-substituted phthalazinones as a promising scaffold for the development of novel antifungal therapies, particularly in combination with existing azole antifungals.

Antioxidant Capacity Assessment

The antioxidant properties of phthalazine derivatives have been explored through various assays, indicating that these compounds can act as radical scavengers. nih.gov The substitution pattern on the phthalazine ring, including the presence of bromine, appears to influence this activity. nih.gov

Radical scavenging assays are commonly used to evaluate the antioxidant potential of chemical compounds. mdpi.comresearchgate.netunair.ac.idresearchgate.netunal.edu.cocsic.es In a study of novel hybrid phthalazine derivatives, the antioxidant properties were assessed using 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and ferric reducing antioxidant power (FRAP) assays. nih.gov

The study noted that a sulfonamide derivative bearing a bromophenyl substituent (compound 6j) exhibited the highest ABTS antiradical activity among the tested compounds, with an IC50 value of 52.77 µg/mL. nih.gov This suggests that the presence of an electron-withdrawing group like bromine may contribute to an improved anti-radical ability. nih.gov However, most of the other synthesized compounds in this particular study showed low to no activity in the DPPH and FRAP assays. nih.gov

Antioxidant Activity of a Bromophenyl-Substituted Phthalazine Derivative

| Compound | Description | Assay | IC50 Value | Reference |

|---|---|---|---|---|

| Compound 6j | Sulfonamide derivative with bromophenyl substituent | ABTS | 52.77 µg/mL | nih.gov |

The β-carotene bleaching test is an assay used to evaluate the ability of a compound to inhibit lipid peroxidation. researchgate.netmdpi.comnih.gov In this assay, the oxidation of linoleic acid generates free radicals that bleach the color of β-carotene, and an antioxidant can slow down this process. mdpi.com

The same study that investigated the radical scavenging activity of hybrid phthalazine derivatives also assessed their ability to inhibit lipid peroxidation using the β-carotene bleaching test. nih.gov The bromophenyl-substituted sulfonamide (compound 6j) that was active in the ABTS assay also showed some activity in the β-carotene bleaching assay, with an IC50 value of 95.24 µg/mL. nih.gov Other compounds in the study, such as a benzonitrile (B105546) derivative with two chlorine atoms, also showed some activity in this assay. nih.gov

Lipid Peroxidation Inhibition by a Bromophenyl-Substituted Phthalazine Derivative

| Compound | Description | Assay | IC50 Value | Reference |

|---|---|---|---|---|

| Compound 6j | Sulfonamide derivative with bromophenyl substituent | β-carotene bleaching test | 95.24 µg/mL | nih.gov |

Advanced Glycation End-products (AGE)/Receptor for AGE (RAGE) Interaction Modulation

The interaction between advanced glycation end-products (AGEs) and their receptor (RAGE) is a key pathway implicated in various pathological processes, including diabetic complications and inflammation. nih.govscholars.direct Modulating this interaction is a therapeutic strategy of considerable interest.

The potential for phthalazine derivatives to modulate the AGE/RAGE interaction has been investigated. jst.go.jpnih.gov In one study, a selection of phthalazinimines and their derivatives were evaluated for their ability to inhibit the interaction between AGEs and the soluble form of RAGE (sRAGE) using an ELISA-based assay. nih.gov

Interestingly, in this particular study, the bromo-substituted sulfonamide derivative did not show significant inhibitory activity on the AGE-sRAGE interaction. jst.go.jpnih.gov However, other derivatives in the same study, specifically hydrazonomethylbenzonitriles with different substituents, did exhibit moderate inhibitory properties. jst.go.jpnih.gov This suggests that while the phthalazine scaffold has the potential to be developed into AGE/RAGE interaction modulators, the specific substitutions on the ring are critical for this activity, and a bromo-substitution in the studied position was not found to be effective.

Further research is required to fully elucidate the potential of this compound and its derivatives as modulators of the AGE/RAGE pathway.

Exploration of 7 Bromo 7h Phthalazin 1 One As a Building Block in Advanced Materials Science

Design and Synthesis of Functional Monomers Incorporating Bromo-Phthalazinone Moiety